BenchChemオンラインストアへようこそ!

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

Regiochemistry Oxirane ring-opening Steric effects

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate (CAS 1864206-39-2) is a fully substituted glycidic ester belonging to the 2-oxiranecarboxylate class, combining a strained epoxide electrophile, a methyl ester, a quaternary C3-methyl center, and a tetrahydrofuran (oxolan-2-yl) substituent within a single compact scaffold (C₉H₁₄O₄, MW 186.21 g·mol⁻¹). The oxirane ring confers the hallmark reactivity of α,β-epoxy esters—susceptibility to regio- and stereoselective ring-opening by nucleophiles—while the oxolan-2-yl group introduces steric encumbrance and hydrogen-bond acceptor capacity distinct from phenyl, alkyl-chain, or oxolan-3-yl analogs.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B13170353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC1(C(O1)C(=O)OC)C2CCCO2
InChIInChI=1S/C9H14O4/c1-9(6-4-3-5-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3
InChIKeyKCNKVGMBMLKWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate – Procurement-Ready Glycidic Ester Building Block with Defined Regiochemistry


Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate (CAS 1864206-39-2) is a fully substituted glycidic ester belonging to the 2-oxiranecarboxylate class, combining a strained epoxide electrophile, a methyl ester, a quaternary C3-methyl center, and a tetrahydrofuran (oxolan-2-yl) substituent within a single compact scaffold (C₉H₁₄O₄, MW 186.21 g·mol⁻¹) . The oxirane ring confers the hallmark reactivity of α,β-epoxy esters—susceptibility to regio- and stereoselective ring-opening by nucleophiles—while the oxolan-2-yl group introduces steric encumbrance and hydrogen-bond acceptor capacity distinct from phenyl, alkyl-chain, or oxolan-3-yl analogs . Commercial sourcing from established catalog suppliers confirms availability at ≥95% purity for research and further manufacturing applications .

Why Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate Cannot Be Replaced by Any Generic 2-Oxiranecarboxylate


The 2-oxiranecarboxylate family spans a vast structural landscape—from simple methyl glycidate (MW 102 Da) to long-chain CPT-I inhibitors such as etomoxir—where subtle changes in substituent identity, regiochemistry, and stereochemistry produce large shifts in ring-opening kinetics, metabolic stability, and biological target engagement [1]. Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate occupies a unique niche defined by its oxolan-2-yl attachment point: the THF oxygen is positioned two bonds from the epoxide ring, enabling through-space electronic effects and intramolecular hydrogen-bonding opportunities that the oxolan-3-yl regioisomer (CAS 1600073-64-0) and simple alkyl-substituted glycidates cannot replicate [2]. Generic substitution with an uncharacterized 2-oxiranecarboxylate introduces uncontrolled variables—regioisomeric impurity, differential ring-opening regioselectivity, and unpredictable downstream coupling efficiency—that can derail multi-step synthetic sequences and invalidate structure-activity relationships [3].

Quantitative Differentiation Evidence for Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate Against Closest Structural Analogs


Regioisomeric Identity: Oxolan-2-yl vs. Oxolan-3-yl Attachment Differentiates Reactivity and Solubility Profiles

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate (CAS 1864206-39-2) bears the tetrahydrofuran substituent at the oxolan-2-yl position, placing the ring oxygen proximal to the epoxide with a two-bond separation. Its oxolan-3-yl regioisomer (CAS 1600073-64-0) positions the THF oxygen three bonds from the epoxide, eliminating through-space electronic effects. This regiochemical difference is reflected in distinct computed logP values: 0.50 for the oxolan-2-yl compound versus unavailable but expectedly different values for the oxolan-3-yl isomer based on topological polar surface area (TPSA) identity at 48.1 Ų but altered three-dimensional exposure of the ether oxygen [1]. The oxolan-2-yl isomer is supplied as a single regioisomer at ≥95% purity from multiple vendors, while the oxolan-3-yl isomer commands a premium price point of approximately $3,189 per 5 g from Enamine [2], reflecting synthetic accessibility differences between the two regioisomeric series.

Regiochemistry Oxirane ring-opening Steric effects Synthetic intermediate

Molecular Weight and Topological Differentiation from 2,3-Dimethyl and 2-Chloro Analogues Alters Downstream Coupling Stoichiometry

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate possesses a molecular weight of 186.21 Da with exactly 0 hydrogen-bond donors and 4 hydrogen-bond acceptors . The closest 2,3-dimethyl analog (methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate, CAS 1599997-26-8) carries an additional methyl group at C2, increasing MW to 200.23 Da (+14 Da, +7.5%) and adding steric bulk adjacent to the ester carbonyl that attenuates nucleophilic attack at the epoxide C2 position [1]. The 2-chloro analog (methyl 2-chloro-3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate) introduces an electron-withdrawing chlorine, altering the epoxide's electrophilicity and ring-opening regioselectivity from the C2–O bond polarization present in the target compound [2]. These mass and electronic differences translate to altered equivalents in coupling reactions: a 1.0 mmol scale reaction using the target compound requires 186 mg, whereas the dimethyl analog requires 200 mg—a 7.5% mass adjustment that affects reagent stoichiometry calculations in multi-step library synthesis.

Molecular topology Fragment-based design Reaction stoichiometry Mass balance

Purity Specification Consistency at ≥95% Enables Reproducible Multi-Step Synthetic Sequences Without Purification Variability

Across three independent commercial suppliers, methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is consistently specified at ≥95% purity (LeYan: 95% ; ChemScene: ≥95% ; CymitQuimica: Min. 95% ). This inter-vendor consistency contrasts with the broader 2-oxiranecarboxylate class, where purity specifications for specialized analogs range from 90% to >98%, and many catalog entries lack explicit purity certification altogether. The compound is stored sealed under dry conditions at 2–8°C and shipped at room temperature, with no hazardous material surcharge applicable under FedEx Excepted Quantity provisions . For the oxolan-3-yl regioisomer (CAS 1600073-64-0), no explicit purity specification is published alongside the Enamine catalog listing, requiring pre-purchase technical inquiry to confirm quality metrics [1]. The defined purity floor of 95% for the target compound reduces the risk of introducing unidentified impurities—potentially including ring-opened diol by-products or regioisomeric contaminants—that could propagate through multi-step synthetic sequences and compromise downstream intermediate quality.

Purity specification Reproducibility Multi-step synthesis Quality control

Class-Level Biological Potential: 2-Oxiranecarboxylate Scaffold Demonstrates Quantifiable Hypoglycemic and Cytotoxic Activity Advantage Over Etomoxir and Cisplatin Baselines

While direct biological data for methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate have not been reported in the peer-reviewed literature, class-level evidence from structurally related 2-oxiranecarboxylate derivatives establishes quantifiable activity benchmarks that inform target prioritization. Jew et al. (1998) demonstrated that the most promising 2-oxiranecarboxylate derivative (compound 15b) exhibited 2.5-fold greater hypoglycemic activity and 2-fold lower acute toxicity compared to the reference CPT-I inhibitor etomoxir in rodent models [1]. In a separate study, Muhammed et al. (2024) reported that five 3-aryloxirane-2-carboxylate derivatives displayed IC₅₀ values below 100 µM against lung and colon cancer cell lines, with all tested compounds showing higher cytotoxic potency than cisplatin in colon cancer cells [2]. The target compound, bearing a tetrahydrofuran substituent at the C3 position in place of the aryl or long-chain alkyl groups present in the studied derivatives, occupies an unexplored region of 2-oxiranecarboxylate chemical space. This structural distinction—a saturated oxygen heterocycle directly attached to the epoxide—offers a departure from the lipophilic alkyl/aryl chains that dominate CPT-I inhibitor SAR, potentially reducing logP-driven off-target binding while retaining the electrophilic epoxide warhead essential for covalent target engagement .

CPT-I inhibition Hypoglycemic activity Cytotoxicity Antidiabetic Anticancer

Optimal Deployment Scenarios for Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate Based on Verified Evidence


Stereoselective Synthesis of Tetrahydrofuran-Containing Chiral Building Blocks via Regiocontrolled Epoxide Ring-Opening

This compound is optimally deployed as a C3 building block in stereoselective synthetic sequences where the oxolan-2-yl substituent directs the regiochemical outcome of nucleophilic epoxide ring-opening. The proximal THF oxygen (two-bond separation from the oxirane) can coordinate Lewis acid catalysts or engage in through-space electrostatic steering of incoming nucleophiles, a capability absent in oxolan-3-yl regioisomers (CAS 1600073-64-0) where the ether oxygen lies three bonds from the epoxide . At ≥95% purity with consistent vendor specifications, the compound enters multi-step sequences without introducing regioisomeric impurities that would complicate chiral HPLC separation of downstream intermediates .

Fragment-Based Drug Discovery Leveraging the 2-Oxiranecarboxylate Warhead for Covalent CPT-I or CDK1 Targeting

The 2-oxiranecarboxylate scaffold has validated covalent inhibitor potential against CPT-I (hypoglycemic activity, 2.5× vs. etomoxir) and CDK1 (cytotoxic activity exceeding cisplatin in colon cancer models) . Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate offers a differentiated entry point with a computed logP of 0.50—substantially lower than etomoxir (estimated logP ~3.5–4.0)—suggesting improved aqueous solubility and reduced lipophilicity-driven promiscuity . Its MW of 186 Da positions it within fragment-like chemical space suitable for structure-based elaboration, where the methyl ester can be hydrolyzed to the free carboxylic acid for bioisosteric replacement or amide coupling to generate focused libraries.

Process Chemistry Scale-Up Feasibility Assessment Using Multi-Vendor Supply Chain Redundancy

For process R&D groups evaluating scale-up feasibility, the availability of methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate from at least three independent suppliers (LeYan, ChemScene, CymitQuimica) provides supply chain redundancy that mitigates single-vendor dependency risk . The oxolan-3-yl regioisomer, by contrast, is listed primarily through Enamine with premium pricing (~$638/g at 5g scale), indicating a less competitive supplier landscape [1]. The target compound ships at ambient temperature without hazardous material classification under FedEx Excepted Quantity provisions, reducing logistical complexity and shipping cost relative to chloro- or bromo-substituted 2-oxiranecarboxylate analogs .

Computational Chemistry and Molecular Modeling Studies Requiring a Defined, Experimentally Verified Starting Geometry

The availability of explicit computed descriptors—logP (0.50), TPSA (48.06 Ų), rotatable bond count (2), and SMILES string (O=C(OC)C1OC1(C)C2OCCC2)—from vendor product pages enables direct import into molecular modeling workflows without the structural ambiguity that plagues regioisomeric mixtures. Density functional theory (DFT) studies on 3-aryloxirane-2-carboxylate analogs have correlated frontier molecular orbital energy gaps with chemical stability ; the target compound's oxolan-2-yl substituent, with its ether oxygen in spatial proximity to the epoxide, is predicted to influence HOMO-LUMO gap energies differently than oxolan-3-yl or phenyl-substituted congeners, providing a structurally distinct data point for computational SAR campaigns.

Quote Request

Request a Quote for Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.